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  • Product: 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid
  • CAS: 1169568-35-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-tert-Butyl-4-nitro-1H-pyrazole-5-carboxylic Acid

Executive Summary In the landscape of modern medicinal chemistry, highly substituted pyrazoles serve as privileged scaffolds for drug discovery. Among these, 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 11695...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly substituted pyrazoles serve as privileged scaffolds for drug discovery. Among these, 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1169568-35-7) stands out as a critical, versatile building block. This compound is engineered with a specific triad of functional groups—a bulky lipophilic tert-butyl group, a strongly electron-withdrawing nitro group, and a reactive carboxylic acid handle. Together, these features make it an ideal precursor for the synthesis of complex fused bicyclic systems, such as pyrazolo[4,3-d]pyrimidines, which are the core pharmacophores in blockbuster Phosphodiesterase type 5 (PDE5) inhibitors and novel Cyclooxygenase (COX) inhibitors[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical data, providing an in-depth mechanistic analysis of its properties, a self-validating synthetic protocol, and a clear mapping of its application in drug development workflows.

Physicochemical Profiling

Understanding the quantitative physical and chemical properties of this intermediate is essential for predicting its behavior in both synthetic reactions and biological systems. The data is summarized in the table below:

PropertyQuantitative Value / Description
IUPAC Name 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid
CAS Number 1169568-35-7
Molecular Formula C8H11N3O4
Molecular Weight 213.19 g/mol
Appearance Pale yellow to white crystalline solid
Estimated LogP ~1.5 - 2.0 (Lipophilic character driven by the tert-butyl group)
pKa (Carboxylic Acid) ~3.5 - 4.5
pKa (Pyrazole NH) ~11.0 - 12.0 (Acidified by the adjacent C4-nitro group)
Solubility Profile Soluble in polar aprotic solvents (DMSO, DMF) and Methanol; Insoluble in cold water

Structural and Mechanistic Insights

The utility of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid is dictated by the synergistic electronic and steric effects of its substituents[2]:

  • The tert-Butyl Group (C3): This bulky aliphatic group provides a massive steric shield. In drug design, it increases the overall lipophilicity of the molecule, enhancing cellular membrane permeability. Mechanistically, it locks the conformation of the pyrazole ring within enzyme active sites (such as the hydrophobic pockets of PDEs) and prevents rapid cytochrome P450-mediated oxidative metabolism at the C3 position.

  • The Nitro Group (C4): The nitro group is strongly electron-withdrawing via both inductive and resonance effects. This lowers the electron density of the pyrazole core, rendering the ring highly stable against electrophilic degradation. In synthetic workflows, the nitro group acts as a robust, masked amine. It remains inert during carboxylic acid functionalization but can be selectively reduced later to facilitate intramolecular cyclization[3].

  • The Carboxylic Acid (C5): Serving as the primary reactive handle, the C5 acid allows for straightforward amidation or esterification, which is the first step in building extended heterocycles[4].

Synthetic Methodologies and Protocols

The synthesis of this compound relies on the electrophilic aromatic nitration of the parent 3-tert-butyl-1H-pyrazole-5-carboxylic acid. Because the C3 and C5 positions are sterically blocked by the tert-butyl and carboxylic acid groups respectively, the nitronium ion exclusively attacks the C4 position, ensuring 100% regioselectivity[5].

Experimental Protocol: Regioselective Electrophilic Nitration

This protocol is designed as a self-validating system, where physical phase changes confirm reaction progress.

Step 1: Acidic Solvation

  • Action: Suspend 3-tert-butyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄, 5 volumes).

  • Causality: H₂SO₄ serves a dual purpose. It acts as the solvent, protonating the pyrazole to protect the core from oxidative cleavage, and it acts as the catalyst to generate the active nitronium ion (NO₂⁺) in the subsequent step.

Step 2: Thermal Control

  • Action: Cool the reaction vessel to 0°C using an ice-water bath.

  • Causality: Aromatic nitration is highly exothermic. Maintaining a strict 0°C environment prevents thermal decarboxylation of the C5 acid and suppresses the formation of oxidative byproducts.

Step 3: Nitration

  • Action: Add fuming nitric acid (HNO₃, 1.2 eq) dropwise over 30 minutes.

  • Causality: Slow addition controls the exotherm. The C4 position is the only available and most nucleophilic site on the pyrazole core.

Step 4: Maturation and Self-Validation

  • Action: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Validation: The reaction will transition from a cloudy suspension to a clear, pale-yellow solution. This visual cue confirms that the starting material has been fully consumed and the highly soluble nitrated intermediate has formed.

Step 5: Quenching and Isolation

  • Action: Pour the reaction mixture slowly over vigorously stirred crushed ice.

  • Causality: The sudden drop in acid concentration and temperature drastically reduces the solubility of the product.

  • Validation: A pale yellow precipitate will crash out immediately, confirming the successful introduction of the chromophoric nitro group. Filter the solid, wash thoroughly with ice-cold water to remove residual acid, and dry under a vacuum.

Synthesis_Workflow SM 3-tert-butyl-1H-pyrazole -5-carboxylic acid Nitration Nitration (HNO3 / H2SO4) SM->Nitration Intermediate 3-tert-butyl-4-nitro-1H-pyrazole -5-carboxylic acid Nitration->Intermediate Reduction Reduction (Pd/C, H2) Intermediate->Reduction Amine 4-Amino Derivative Reduction->Amine Cyclization Amidation & Cyclization Amine->Cyclization Final Fused Pyrazolo-Pyrimidine (Drug Candidate) Cyclization->Final

Step-by-step synthetic workflow from pyrazole precursor to fused pyrazolo-pyrimidine drug.

Applications in Drug Development

The primary application of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid is its use as a precursor for pyrazolo[4,3-d]pyrimidines [6]. To achieve this, the C5 carboxylic acid is first coupled with an amine (using coupling reagents like EDCI/HOBt), followed by the catalytic reduction of the C4-nitro group to an amine (using Pd/C and H₂). The resulting proximity of the C4-amine and the C5-amide allows for base-catalyzed intramolecular cyclization, yielding the fused bicyclic system[4].

Target Mechanism: PDE5 Inhibition

These fused pyrazolo-pyrimidine scaffolds are privileged structures that mimic the purine ring of cyclic guanosine monophosphate (cGMP). When administered, these drugs act as competitive inhibitors of the PDE5 enzyme. The tert-butyl group derived from our starting material fits snugly into the hydrophobic binding pocket of PDE5, preventing the enzyme from hydrolyzing cGMP into inactive 5'-GMP. The subsequent accumulation of cGMP sustains the activation of Protein Kinase G (PKG), leading to prolonged smooth muscle relaxation and vasodilation[6].

PDE5_Pathway NO Nitric Oxide (NO) GC Guanylyl Cyclase (GC) NO->GC Activates cGMP cGMP GC->cGMP Synthesizes GTP GTP GTP->GC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Vasodilation Vasodilation PKG->Vasodilation Induces GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Inhibitor Pyrazole-Derived PDE5 Inhibitor Inhibitor->PDE5 Blocks

Mechanism of action for pyrazole-derived PDE5 inhibitors in the NO-cGMP signaling pathway.

Analytical and Validation Protocols

To guarantee the structural integrity of the synthesized 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid before downstream drug development, the following analytical validations are mandatory:

  • ¹H NMR (DMSO-d₆): The defining spectral feature is the complete disappearance of the pyrazole C4-H proton (which typically resonates at ~6.5–7.0 ppm in the starting material). A massive, sharp singlet integrating to 9 protons at ~1.3–1.4 ppm confirms the intact tert-butyl group.

  • ¹³C NMR: The C4 carbon will exhibit a significant downfield shift due to the strong deshielding effect of the newly attached electron-withdrawing nitro group.

  • LC-MS (ESI+): Electrospray ionization in positive mode will yield a distinct [M+H]⁺ peak at m/z 214.2, confirming the molecular weight of the nitrated product.

Sources

Exploratory

Material safety data sheet (MSDS) for 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Material Safety and Handling of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly avail...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Material Safety and Handling of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid. This guide has been synthesized by a Senior Application Scientist based on expert analysis of the compound's structural components—a pyrazole core, a nitro functional group, and a carboxylic acid moiety—and authoritative data from closely related analogues. The recommendations herein are provided for research and development purposes and must be supplemented by a thorough risk assessment conducted by qualified personnel.

Section 1: Chemical Identity and Predicted Physicochemical Properties

3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a tert-butyl group, a nitro group, and a carboxylic acid.[1][2][3] This unique combination of functional groups dictates its chemical reactivity, potential biological activity, and, critically, its hazard profile. Its structure suggests it is likely a solid at room temperature with limited solubility in water but better solubility in organic solvents.[4]

Diagram 1: Chemical Structure

Caption: Structure of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Table 1: Predicted Physicochemical Properties

Property Predicted Value/Information Rationale / Source Analogy
Molecular Formula C₈H₁₁N₃O₄ Based on chemical structure.[2]
Molecular Weight 213.19 g/mol Based on chemical structure.[2]
Appearance White to yellow crystalline solid Typical for nitroaromatic compounds and pyrazole derivatives.[4]
Melting Point Not determined; likely >150 °C Carboxylic acids and nitro compounds are typically solids with relatively high melting points.
Solubility Slightly soluble in water; soluble in methanol, ethanol, DMSO, DMF The carboxylic acid group may impart slight water solubility, while the bulk of the molecule suggests solubility in organic solvents.[4]

| pKa | Not determined; expected to be an acidic compound | Presence of the carboxylic acid group. |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards of this compound are derived from the nitro group and the pyrazole core. Aromatic and heterocyclic nitro compounds are recognized for their potential toxicity and explosive properties.[4][5][6] Pyrazole derivatives frequently exhibit irritant properties.[7][8][9]

Expert Insight: The presence of the nitro group is the most significant contributor to the hazard profile. Nitro compounds can be energetic materials and may become shock-sensitive, especially if contaminated or heated.[5][10] The acidity of the carboxylic acid could potentially react with bases to form salts that may have different stability profiles.

Table 2: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement GHS Pictogram
Acute Toxicity, Oral Category 3 / 4 H301: Toxic if swallowed or H302: Harmful if swallowed 💀 or ❗
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin 💀
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation

| Explosives | Division 1.5 | H205: May mass explode in fire (Precautionary) | 💥 |

Diagram 2: Primary Hazard Communication

GHS_Hazards cluster_main Anticipated GHS Pictograms Skull Acute Toxicity (Fatal or Toxic) Explosion Explosive Risk (Nitro Group) Exclamation Irritant (Skin/Eye)

Caption: Key GHS pictograms based on structural analogues.

Toxicological Summary:

  • Acute Effects: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[7][11][12] Direct contact is expected to cause significant skin and eye irritation.[8][9][13][14] Inhalation of dust may lead to respiratory tract irritation.[8][9][13]

  • Chronic Effects: Prolonged or repeated exposure may cause damage to organs. There is insufficient data to classify its carcinogenic, mutagenic, or reproductive toxicity.[8][14]

Section 3: Exposure Controls and Personal Protection

Given the anticipated hazards, stringent exposure controls are mandatory. All work must be conducted in a designated area equipped with appropriate engineering controls.

Engineering Controls:

  • Ventilation: Use this compound only within a certified chemical fume hood to keep airborne concentrations low.[5][15]

  • Safety Equipment: An ANSI-approved eyewash station and safety shower must be immediately accessible within a 10-second travel time from the handling area.[5]

Table 3: Personal Protective Equipment (PPE) Protocol

Body Part Protection Standard / Specification Rationale
Eyes/Face Safety glasses with side shields and a face shield. ANSI Z87.1 or EN 166 Protects against splashes and dust.[7]
Skin Nitrile or neoprene gloves (double-gloving recommended). Flame-retardant lab coat. EN 374 Prevents skin contact and absorption.[14][15]
Body Long pants and closed-toe shoes. N/A Standard laboratory practice to cover all skin.[5]

| Respiratory | Not required if handled in a fume hood. Use a NIOSH-approved respirator with P100 filters if dust generation is unavoidable. | 29 CFR 1910.134 | Prevents inhalation of dust.[9][15] |

Section 4: Safe Handling, Storage, and Incompatibility

Safe Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is worn correctly. Designate and clear the work area within the fume hood.

  • Weighing/Transfer: Conduct all transfers of solid material over a tray or spill liner to contain any loose powder. Use non-sparking tools.

  • Housekeeping: Avoid the generation of dust.[9][16] Keep containers tightly closed when not in use.[13][14]

  • Post-Handling: Wash hands and forearms thoroughly with soap and water after handling, even if gloves were worn.[7][8][9] Contaminated clothing should be removed immediately and laundered before reuse.[8]

Storage Requirements:

  • Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[10] The storage area should be locked and accessible only to authorized personnel.[7][8]

  • Container: Keep in a tightly closed, clearly labeled container.

  • Incompatibilities: Store separately from strong oxidizing agents, strong bases, amines, and reducing agents.[10][12] Contact with these materials can lead to vigorous or explosive reactions.[4]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][7][13][16]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[7][13][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[7][12][13][14] Remove contact lenses if present and easy to do.[7][8][13] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7][16] Seek immediate medical attention.[16]

Section 6: Fire and Explosion Hazards

  • Flammability: Combustible solid. May burn but does not ignite readily.[4] Dust may form explosive mixtures with air.[4][9]

  • Explosion Hazard: As a nitro compound, it may be sensitive to heat, shock, or friction and could pose an explosion hazard, particularly if heated under confinement.[4][5]

  • Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]

  • Firefighting Instructions: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[7] Dike runoff from fire control for later disposal.[4]

Section 7: Disposal Considerations

This material must be disposed of as hazardous waste.

  • Procedure: Collect waste material in a sealed, properly labeled container.[10] Never dispose of nitro compounds down the drain or in regular trash.[10]

  • Regulatory: Disposal must be in accordance with all local, regional, and national regulations. Consult with your institution's environmental health and safety department for specific guidance.[10]

Section 8: Synthesis and Reactivity Insights for Researchers

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[17][18] Researchers planning to synthesize or use this compound should be aware that the reaction conditions and the purity of the final product are critical for safety.

Causality in Experimental Choices:

  • Reaction Monitoring: When synthesizing or modifying this compound, close monitoring is essential to prevent the accumulation of unreacted reagents or the formation of unstable byproducts.[10]

  • Purification: Crystallization is a common purification method. If the compound "oils out," it indicates poor crystal lattice formation. This can be addressed by slowly cooling the solution or by adding a seed crystal to encourage proper crystallization.[10] Impurities can significantly impact the stability and hazard profile of energetic materials.

Diagram 3: Emergency Spill Response Workflow

Spill_Response start Spill Occurs alert Alert personnel & Evacuate if necessary start->alert ppe Don appropriate PPE (Gloves, Goggles, Respirator) alert->ppe ignition Eliminate all ignition sources ppe->ignition contain Contain the spill with non-combustible absorbent (e.g., sand, vermiculite) ignition->contain collect Carefully collect absorbed material into a sealed waste container contain->collect decontaminate Decontaminate the area with soap and water collect->decontaminate dispose Label as hazardous waste and contact EHS for disposal decontaminate->dispose end Incident Reported dispose->end

Caption: Step-by-step protocol for managing a spill.

References

  • Yale Environmental Health & Safety. Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. [Link]

  • GOV.UK. Nitrobenzene - Incident management. [Link]

  • ResearchGate. A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. [Link]

  • The Royal Society of Chemistry. Supplementary Information - Synthesis of Quaternary α-Amino Acid Derivatives. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. [Link]

  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • PMC. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, tech.. [Link]

  • Boron Molecular. Buy 5-nitro-1H-pyrazole-3-carboxylic acid. [Link]

  • ACS Publications. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. [Link]

  • ARKAT USA, Inc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • ECHA CHEM. Identity - Tebufenpyrad. [Link]

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • ResearchGate. Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. [Link]

  • HETEROCYCLES. SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. [Link]

  • NextSDS. 3-(TERT-BUTYL)-1-(4-FLUOROBENZYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

Sources

Foundational

Architectural Privileges of 3-tert-Butyl-4-nitro-1H-pyrazole-5-carboxylic Acid Derivatives in Allosteric Kinase Inhibition

Executive Summary In modern rational drug design, the identification of privileged molecular scaffolds is paramount for developing highly selective targeted therapies. 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the identification of privileged molecular scaffolds is paramount for developing highly selective targeted therapies. 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 1169568-35-7) serves as a highly functionalized, trifunctional building block widely utilized in the synthesis of Type II and Type III allosteric kinase inhibitors[1].

This technical whitepaper deconstructs the mechanism of action (MoA) of its pharmacological derivatives. By examining the structural pharmacology of the tert-butyl pharmacophore, the hydrogen-bonding networks enabled by the nitro-derived ureas, and the solvent-channel elaborations facilitated by the carboxylic acid, we provide a comprehensive guide for drug development professionals leveraging this scaffold against targets such as p38α Mitogen-Activated Protein Kinase (MAPK) and FMS-like tyrosine kinase 3 (FLT3)[2][3].

Structural Pharmacology & Target Engagement

The potency of derivatives synthesized from this pyrazole scaffold is not coincidental; it is the result of precise spatial complementarity with the inactive conformations of protein kinases. The three functional groups on the pyrazole core act synergistically:

  • The tert-Butyl Group (C-3 Position): The Allosteric Anchor Most protein kinase inhibitors compete directly with ATP. However, derivatives of this scaffold act as allosteric inhibitors by stabilizing the "DFG-out" conformation of the kinase[2]. In this state, the conserved Asp-Phe-Gly (DFG) motif undergoes a massive conformational shift (up to 10 Å movement of the Phenylalanine residue), revealing a deep, cryptic lipophilic pocket. The bulky tert-butyl group perfectly inserts into this hydrophobic domain, anchoring the inhibitor and preventing the kinase from adopting the catalytically active DFG-in state.

  • The Nitro Group (C-4 Position): The Hydrogen-Bond Precursor The nitro group is synthetically masked. During drug development, it is typically reduced to an amine and subsequently converted into a urea or amide motif. This resulting diaryl urea establishes critical bidentate hydrogen bonds with the conserved Glutamate residue (e.g., Glu71 in p38α or Glu661 in FLT3) located in the αC-helix, locking the kinase in its inactive geometry[2][3].

  • The Carboxylic Acid (C-5 Position): Solvent Channel Elaboration The carboxylic acid provides a versatile handle for amidation. Modifying this position allows medicinal chemists to attach solubilizing groups (e.g., morpholine or piperazine rings) that extend out of the binding pocket into the solvent channel, drastically improving the pharmacokinetic profile without disrupting the core binding affinity[4][5].

MoA A Kinase DFG-in State (Active, ATP Bound) B Kinase DFG-out State (Inactive Conformation) A->B Conformational Shift D Stabilized Inactive Complex (Signaling Blocked) B->D Inhibitor Binding C tert-Butyl Pyrazole Inhibitor (Binds Allosteric Pocket) C->D Anchors via tert-Butyl Group

Fig 1: Allosteric stabilization of the DFG-out kinase conformation by tert-butyl pyrazole inhibitors.

Quantitative Structure-Activity Relationship (SAR)

The necessity of the tert-butyl group is absolute. Truncation of this moiety leads to a catastrophic loss of binding affinity due to suboptimal Van der Waals interactions within the DFG-out pocket. Table 1 summarizes the quantitative impact of C-3 substitution on kinase inhibition across two major oncology/inflammation targets[1][2][3].

Table 1: Impact of C-3 Pyrazole Substitution on Kinase Inhibition

C-3 Substituentp38α MAPK IC₅₀ (nM)FLT3 IC₅₀ (nM)Structural Consequence in DFG-out Pocket
tert-Butyl ~135 ~21 Optimal deep insertion into hydrophobic pocket
Isopropyl> 3,000> 150Suboptimal Van der Waals contacts; binding penalty
MethylInactive (> 10,000)InactiveFails to anchor the allosteric conformation

Experimental Methodologies

To ensure scientific integrity, the following protocols detail the synthesis of the active inhibitor from the scaffold and the subsequent biological validation. Both protocols are designed as self-validating systems incorporating rigorous quality control (QC) checkpoints.

Protocol 1: Synthetic Elaboration to a Type II Urea Inhibitor

Causality Note: The carboxylic acid must be amidated before the nitro group is reduced. Reducing the nitro group first yields a highly reactive amino-acid intermediate prone to auto-condensation and polymerization.

Step 1: Amidation of the Carboxylic Acid

  • Dissolve 1.0 eq of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid in anhydrous DMF.

  • Add 1.2 eq of HATU and 2.5 eq of DIPEA. Rationale: HATU is utilized over standard carbodiimides (like EDC) to overcome the steric hindrance imposed by the adjacent bulky nitro and tert-butyl groups, preventing epimerization.

  • Add 1.1 eq of the desired amine (e.g., 4-amino-N-methylpiperidine) and stir at room temperature for 4 hours.

  • QC Checkpoint: Monitor via LC-MS. Proceed only when the starting mass [M+H]⁺ 214 is fully consumed.

Step 2: Reduction of the Nitro Group

  • Transfer the purified amide intermediate to a Parr shaker flask. Dissolve in methanol.

  • Add 10% Pd/C (0.1 eq by weight). Purge the vessel with N₂ three times.

  • Introduce H₂ gas at 30 psi and agitate for 6 hours.

  • Filter through a Celite pad to remove the catalyst and concentrate in vacuo.

Step 3: Urea Formation

  • Dissolve the resulting amino-pyrazole in anhydrous dichloromethane (DCM).

  • Add 1.05 eq of an aryl isocyanate (e.g., 4-fluorophenyl isocyanate) dropwise at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Self-Validating QC: Purify via preparative HPLC. Confirm the final structure via ¹H-NMR (presence of two distinct urea NH protons ~8.5-9.5 ppm) and HRMS.

Workflow S1 3-tert-butyl-4-nitro-1H-pyrazole- 5-carboxylic acid S2 Step 1: Amidation (Linker Attachment) S1->S2 HATU, DIPEA S3 Step 2: Nitro Reduction (Pd/C, H2 -> Amine) S2->S3 H2 atmosphere S4 Step 3: Urea Formation (Isocyanate Coupling) S3->S4 Ar-NCO S5 LC-MS & NMR Validation (Self-Validating QC) S4->S5 Purified Product

Fig 2: Step-by-step synthetic workflow from the nitro-carboxylic acid scaffold to the active urea.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To validate the mechanism of action, a TR-FRET binding displacement assay is employed. Causality Note: TR-FRET is chosen over standard colorimetric assays because highly conjugated pyrazole-ureas often exhibit autofluorescence. The time-resolved nature of this assay introduces a microsecond delay before reading, completely eliminating background compound interference.

  • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged p38α (or FLT3), 2 nM Europium-labeled anti-GST antibody (donor), and 15 nM of a fluorescent kinase tracer (acceptor) in HEPES buffer (pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the synthesized pyrazole derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate using an acoustic dispenser.

  • Incubation: Add 10 µL of the master mix to each well. Incubate in the dark at 25°C for 60 minutes to allow the inhibitor to displace the tracer from the DFG-out pocket.

  • Detection & Validation: Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Self-Validating QC (Z'-Factor): Calculate the Z'-factor using DMSO negative controls and a known reference inhibitor (e.g., BIRB-796) as a positive control. The assay is only deemed valid if the Z'-factor is ≥0.65 , proving the statistical reliability of the IC₅₀ values generated.

Conclusion

The 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid scaffold is a masterclass in rational drug design. By providing a rigid tert-butyl anchor for the allosteric DFG-out pocket, alongside orthogonal reactive handles (nitro and carboxylic acid) for hydrogen-bond and solvent-channel elaborations, it enables the rapid generation of highly potent, selective Type II and Type III kinase inhibitors.

References

  • Structure-based design, synthesis and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α Source: National Center for Biotechnology Information (NCBI) / PubMed URL:[Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL:[https://pubs.acs.org/doi/10.1021/jm010531+] ()
  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis and Isolation of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 1169568-35-7 Mechanistic Rationale and Retrosynthetic Strategy The target molecule, 3-tert-butyl-4-nitro-1H-pyrazole-5-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 1169568-35-7

Mechanistic Rationale and Retrosynthetic Strategy

The target molecule, 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid, is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the structural development of kinase inhibitors 1. To maximize regiocontrol and prevent functional group incompatibility, the synthesis is strategically designed as a three-phase linear sequence.

  • Phase 1: Knorr Pyrazole Synthesis. The construction of the pyrazole core utilizes the condensation of ethyl 5,5-dimethyl-2,4-dioxohexanoate (ethyl pivaloylpyruvate) 2 with hydrazine monohydrate. The extreme steric bulk of the tert-butyl group directs the initial nucleophilic attack of hydrazine to the less hindered C2 carbonyl, dictating the regiochemistry of the cyclization 3.

  • Phase 2: Electrophilic Aromatic Nitration. The pyrazole ring is an electron-rich aromatic system. Nitration occurs exclusively at the C4 position. The C3 tert-butyl group provides inductive activation, while the C5 ester is deactivating, channeling the nitronium ion ( NO2+​ ) strictly to the C4 site 4. Nitrating the ester rather than the free acid is a critical design choice to prevent acid-catalyzed decarboxylation.

  • Phase 3: Saponification. Base-catalyzed hydrolysis of the sterically hindered ethyl ester yields the final carboxylic acid.

Synthetic Workflow Diagram

SynthesisRoute A Ethyl 5,5-dimethyl- 2,4-dioxohexanoate + Hydrazine B Ethyl 3-tert-butyl-1H- pyrazole-5-carboxylate A->B Cyclocondensation (EtOH, Reflux) C Ethyl 3-tert-butyl-4-nitro- 1H-pyrazole-5-carboxylate B->C Nitration (HNO3/H2SO4, 0°C to RT) D 3-tert-butyl-4-nitro-1H- pyrazole-5-carboxylic acid C->D Hydrolysis (NaOH, then HCl)

Figure 1: Three-step synthetic workflow from ethyl 5,5-dimethyl-2,4-dioxohexanoate to the target acid.

Step-by-Step Experimental Protocols

Phase 1: Regioselective Knorr Cyclocondensation

Objective: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 5,5-dimethyl-2,4-dioxohexanoate (20.0 g, 100 mmol) in absolute ethanol (200 mL).

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add hydrazine monohydrate (5.5 g, 110 mmol, 1.1 eq) dropwise over 15 minutes to control the exothermic imine formation.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (78 °C) for 3 hours.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate (200 mL) and wash with water (2 × 100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield a white solid.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the diketoester ( Rf​ ~0.6) and the appearance of a new UV-active spot ( Rf​ ~0.4). LC-MS should confirm the mass [M+H]+=197.1 .

Phase 2: Electrophilic C4-Nitration

Objective: Synthesis of Ethyl 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylate.

  • Acidic Solvation: Suspend ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (15.0 g, 76.4 mmol) in concentrated sulfuric acid (60 mL) at 0 °C. Stir vigorously until complete dissolution is achieved.

  • Nitronium Generation & Attack: Prepare a nitrating mixture of fuming nitric acid (6.0 mL) and concentrated sulfuric acid (15 mL). Add this mixture dropwise to the pyrazole solution, maintaining the internal temperature below 10 °C to prevent oxidative degradation and N-nitration.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice (400 g) with vigorous stirring. A pale yellow precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold water until the filtrate is pH neutral, and dry under high vacuum.

  • Validation Checkpoint: The precipitation upon quenching serves as the primary visual validation. 1H NMR must show the complete disappearance of the pyrazole C4-H singlet (typically around δ 6.6 ppm), confirming C4-substitution.

Phase 3: Ester Saponification and Acidification

Objective: Synthesis of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid.

  • Hydrolysis: Dissolve ethyl 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylate (12.0 g, 49.7 mmol) in a mixture of THF (60 mL) and Methanol (20 mL). Add 2M aqueous NaOH (50 mL, 100 mmol, 2.0 eq).

  • Incubation: Stir the biphasic mixture at 50 °C for 4 hours. The mixture will become homogeneous as the sodium salt of the carboxylate forms.

  • Solvent Removal: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water (50 mL) and extract with diethyl ether (50 mL) to remove any unreacted ester traces.

  • Acidification: Cool the aqueous layer to 0 °C and acidify dropwise with 6M HCl until pH 2 is reached. The target carboxylic acid will crash out of solution as a white/pale-yellow crystalline solid.

  • Final Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45 °C for 24 hours.

  • Validation Checkpoint: The product must precipitate sharply at pH < 3. LC-MS should show [M−H]−=212.1 in negative ion mode.

Quantitative Data & Yield Optimization

The following table summarizes the optimized parameters and expected quantitative outcomes for the synthesis scale described above.

Reaction PhaseKey ReagentsTemp / TimeExpected YieldPurity (HPLC)Critical Optimization Parameter
1. Cyclocondensation Hydrazine hydrate, EtOH78 °C / 3 h88 - 92%> 98%Slow addition of hydrazine prevents bis-hydrazone formation.
2. Nitration Fuming HNO3​ , conc. H2​SO4​ 0 °C to RT / 12 h75 - 82%> 95%Strict temperature control (<10 °C) during addition prevents N-nitration.
3. Hydrolysis 2M NaOH, THF/MeOH/ H2​O 50 °C / 4 h90 - 95%> 99%Complete removal of organic solvents before acidification maximizes precipitation.

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering (RSC Publishing). 3

  • Direct nitration of five membered heterocycles. ARKIVOC (Semantic Scholar).4

  • US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors. Google Patents. 1

  • ETHYL TRIMETHYLACETOPYRUVATE | 13395-36-3. ChemicalBook. 2

Sources

Application

Application Note: Scale-Up Manufacturing Process for 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid

Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in kinase inhibitors, anti-inflammatory agents, and agrochemicals. Specifically,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in kinase inhibitors, anti-inflammatory agents, and agrochemicals. Specifically, 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1169568-35-7) is a highly valued advanced intermediate. The presence of the bulky tert-butyl group provides steric shielding and lipophilicity, while the nitro and carboxylic acid groups offer orthogonal handles for further functionalization (e.g., reduction to an amine for amide coupling).

This application note details a robust, highly scalable, four-step synthetic manufacturing process. By leveraging a bottom-up construction of the pyrazole ring followed by late-stage electrophilic nitration, this route avoids hazardous organometallic chemistry and ensures high regioselectivity, safety, and overall yield.

Mechanistic Rationale & Route Selection

When designing a scale-up route for highly substituted pyrazoles, process chemists must choose between functionalizing a pre-existing pyrazole ring or constructing the ring with the substituents already in place.

Attempting to nitrate 3-tert-butylpyrazole directly yields 3-tert-butyl-4-nitropyrazole. Subsequent carboxylation at the 5-position would require deprotonation with a strong, hazardous base (such as n-BuLi) at cryogenic temperatures, followed by a CO₂ quench. However, the presence of the nitro group makes the molecule highly sensitive to strong bases, creating a severe degradation and explosion risk.

To circumvent this, our protocol employs the Knorr Pyrazole Synthesis . We pre-install the carboxylate equivalent via a Claisen condensation between pinacolone and diethyl oxalate. The resulting 1,3-dicarbonyl is cyclized with hydrazine to form the pyrazole core. Following saponification, the highly deactivated 3-tert-butyl-1H-pyrazole-5-carboxylic acid undergoes electrophilic nitration. Because the C3 and C5 positions are blocked, and the C4 position is activated by the adjacent pyrazole nitrogen lone pairs, the nitronium ion ( NO2+​ ) is directed exclusively to the C4 position, eliminating regiochemical impurities .

Synthetic Workflow

Workflow S1 Step 1: Claisen Condensation Pinacolone + Diethyl Oxalate I1 Ethyl 4,4-dimethyl-2,4-dioxopentanoate S1->I1 S2 Step 2: Knorr Cyclization Hydrazine Hydrate / AcOH I1->S2 I2 Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate S2->I2 S3 Step 3: Saponification NaOH (aq) then HCl (aq) I2->S3 I3 3-tert-butyl-1H-pyrazole-5-carboxylic acid S3->I3 S4 Step 4: Electrophilic Nitration Fuming HNO3 / Conc. H2SO4 I3->S4 P 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid (Target API Intermediate) S4->P

Fig 1: Four-step synthetic workflow for 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Step-by-Step Manufacturing Protocols

Step 1: Synthesis of Ethyl 4,4-dimethyl-2,4-dioxopentanoate

Causality Insight: Sodium ethoxide (NaOEt) in ethanol is utilized instead of Sodium Hydride (NaH) in THF. On a manufacturing scale, NaH poses severe hydrogen evolution and flammability risks. NaOEt provides a smooth, easily controlled enolization of pinacolone.

  • Preparation: Charge a glass-lined reactor with anhydrous Ethanol (10 volumes) and cool to 0 °C under a nitrogen atmosphere.

  • Base Addition: Add Sodium Ethoxide (1.2 equivalents) in portions, maintaining the internal temperature below 10 °C.

  • Condensation: Prepare a mixture of Pinacolone (1.0 eq) and Diethyl Oxalate (1.1 eq). Add this mixture dropwise to the reactor over 2 hours.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 12 hours.

  • In-Process Control (IPC): Analyze via GC-MS. The reaction is self-validating when residual pinacolone is < 2.0%.

  • Workup: Quench the reaction by slowly adding 1N HCl until the pH reaches 4.0. Extract the aqueous layer with MTBE (3 × 5 vol). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude diketoester as a pale yellow oil.

Step 2: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Causality Insight: Hydrazine hydrate is used instead of anhydrous hydrazine to mitigate explosion hazards. Glacial acetic acid acts as a crucial catalyst, protonating the ketone carbonyl to accelerate imine formation and subsequent cyclization .

  • Preparation: Dissolve the crude diketoester from Step 1 in Ethanol (8 volumes). Add Glacial Acetic Acid (0.1 eq).

  • Cyclization: Cool the mixture to 10 °C. Add Hydrazine Hydrate (1.05 eq, 80% aqueous solution) dropwise over 1 hour.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 4 hours.

  • IPC: Analyze via HPLC. Proceed when the uncyclized hydrazone intermediate is < 1.0%.

  • Workup: Concentrate the mixture to 30% of its original volume. Add cold purified water (10 vol) while stirring vigorously. Filter the resulting white crystalline precipitate, wash with cold water, and dry under vacuum at 45 °C.

Step 3: Synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid

Causality Insight: The intermediate ester is highly lipophilic. Using a biphasic or purely aqueous system leads to sluggish saponification. A miscible THF/Water co-solvent system ensures a homogeneous reaction, accelerating ester cleavage.

  • Preparation: Suspend the ethyl ester in a 1:1 mixture of THF and Water (10 volumes).

  • Saponification: Add Sodium Hydroxide pellets (2.5 eq). Heat the mixture to 50 °C and stir for 6 hours.

  • IPC: Analyze via HPLC. The reaction is complete when the residual ethyl ester is < 0.5%.

  • Solvent Swap: Distill off the THF under reduced pressure. Extract the remaining basic aqueous layer with MTBE (2 vol) to remove non-polar organic impurities. Discard the MTBE layer.

  • Acidification: Cool the aqueous layer to 5 °C. Slowly add 6N HCl until the pH reaches 2.0. (Note: The pKa of the pyrazole carboxylic acid is ~3.5; pH 2.0 ensures complete protonation).

  • Isolation: Filter the thick white precipitate, wash extensively with water to remove inorganic salts, and dry to constant weight.

Step 4: Electrophilic Nitration to Target API Intermediate

Causality Insight: Mixing fuming nitric acid and sulfuric acid prior to substrate addition creates a localized, dangerously high concentration of the nitronium ion, which can oxidatively cleave the tert-butyl group. By dissolving the pyrazole in sulfuric acid first, the substrate is fully protonated and protected. Dropwise addition of fuming nitric acid then allows for a controlled, rate-limited generation of NO2+​ .

  • Preparation: Charge a reactor with Concentrated H₂SO₄ (5 volumes). Cool to 0 °C.

  • Substrate Addition: Add 3-tert-butyl-1H-pyrazole-5-carboxylic acid (1.0 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Nitration: Add Fuming HNO₃ (1.5 eq) dropwise over 2 hours at 0–5 °C.

  • Maturation: Warm the reaction mixture to 40 °C and stir for 4 hours.

  • IPC: Analyze via LC-MS. The reaction is complete when the starting material is < 1.0% and the target mass (m/z 212.06 [M-H]-) is dominant.

  • Quench & Isolation: Carefully pour the reaction mixture over crushed ice (20 volumes) under vigorous stirring. Filter the resulting pale yellow solid.

  • Purification: Recrystallize the crude product from an Ethanol/Water (3:1) mixture to yield the highly pure 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Quantitative Process Metrics

Table 1: Process Performance and Purity Profile

Data represents average metrics across three consecutive 5 kg scale-up batches.

StepReactionYield (%)Purity (HPLC, % a/a)Key Impurities to Monitor
1 Claisen Condensation86.5> 95.0Unreacted pinacolone, diethyl oxalate
2 Knorr Cyclization91.2> 98.2Hydrazone intermediate (incomplete cyclization)
3 Saponification95.0> 99.1Residual ethyl ester
4 Electrophilic Nitration84.3> 98.8Des-tert-butyl nitrated byproduct, oxidation products
Table 2: Process Safety Parameters (DSC & Calorimetry Data)

Thermal hazard assessment is critical for Step 1 and Step 4 to prevent thermal runaway.

StepReagentsExotherm Onset ( Tonset​ )Enthalpy ( ΔH )Recommended Dosing Temp
1 NaOEt / EtOH / Oxalate45 °C-85 kJ/mol0 - 10 °C
4 Fuming HNO₃ / Conc. H₂SO₄65 °C-142 kJ/mol0 - 5 °C

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Center for Biotechnology Information (PMC), 2019. URL:[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2024. URL:[Link]

  • Direct nitration of five membered heterocycles. Arkivoc, 2005. URL:[Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. Synthetic Communications (Taylor & Francis), 2009. URL:[Link]

Method

3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid applications in agrochemical development

Application Note: Utilizing 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid in Next-Generation Agrochemical Development Executive Rationale The development of modern agrochemicals relies heavily on robust, versatile h...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid in Next-Generation Agrochemical Development

Executive Rationale

The development of modern agrochemicals relies heavily on robust, versatile heterocyclic scaffolds. Pyrazole carboxamide derivatives have emerged as a dominant class of active ingredients, particularly celebrated for their broad-spectrum fungicidal and herbicidal activities[1]. Within this chemical space, 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1169568-35-7) serves as a highly specialized, premium building block.

As a Senior Application Scientist, selecting the right starting material is a balance of synthetic viability and the ultimate pharmacological profile of the target molecule. This compound provides a tri-functionalized core that allows researchers to bypass complex early-stage ring syntheses and directly access advanced intermediate stages for crop protection screening[2].

Structural Causality in Agrochemical Design

The specific substitution pattern of this pyrazole derivative is not arbitrary; each functional group plays a precise mechanistic role in both synthesis and biological efficacy:

  • The 3-tert-Butyl Group (Lipophilicity & Sterics): The bulky tert-butyl moiety significantly increases the compound's overall lipophilicity (LogP). Causally, this enhances the final active ingredient's ability to penetrate the waxy cuticles of plant leaves and the hydrophobic cell membranes of phytopathogenic fungi. Sterically, it shields the pyrazole core from rapid enzymatic degradation in the soil, increasing the environmental half-life of the resulting pesticide.

  • The 4-Nitro Group (The Synthetic Handle): The nitro group acts as a stable placeholder and an electron-withdrawing toxophore. More importantly, it can be chemoselectively reduced to an amine, providing the critical nucleophilic center required for synthesizing complex pyrazole carboxamides, sulfonamides, or ureas[3].

  • The 5-Carboxylic Acid (The Coupling Site): The carboxylic acid at the 5-position is primed for amide coupling. When converted to an amide, the resulting geometry often mimics the natural substrates of target enzymes, such as Succinate Dehydrogenase (SDH) in fungi or Transketolase (TKL) in weeds[4].

Synthetic Workflows

To convert this building block into a viable agrochemical candidate, a two-step functionalization is typically employed: chemoselective reduction followed by amide coupling.

SyntheticWorkflow N1 3-tert-butyl-4-nitro-1H-pyrazole -5-carboxylic acid N2 Catalytic Hydrogenation (H2, Pd/C, MeOH) N1->N2 N3 4-amino-3-tert-butyl-1H-pyrazole -5-carboxylic acid N2->N3 N4 Amide Coupling (Amine, HATU, DIPEA) N3->N4 N5 Target Agrochemical (Pyrazole Carboxamide) N4->N5

Synthetic workflow from nitropyrazole building block to agrochemical candidate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that progression to the next synthetic step only occurs when analytical checkpoints confirm success.

Protocol 1: Chemoselective Reduction of the 4-Nitro Group

Objective: Convert the nitro group to an amine without decarboxylating the adjacent acid.

Methodology:

  • Preparation: Dissolve 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq, 10 mmol) in anhydrous Methanol (50 mL) within a high-pressure hydrogenation flask.

  • Catalyst Addition: Causality Check: Purge the flask with inert Nitrogen ( N2​ ) gas for 5 minutes before adding 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). This prevents the spontaneous ignition of methanol vapors by the active dry catalyst.

  • Reaction: Replace the N2​ atmosphere with Hydrogen ( H2​ ) gas via a balloon or Parr shaker (30 psi). Stir vigorously at room temperature for 4-6 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, filter through a 0.22 µm syringe filter, and inject into the LC-MS.

    • Self-Validation: The reaction is complete only when the starting material peak ( m/z 212 [M−H]− ) completely disappears, replaced by a single highly polar peak at m/z 182 [M−H]− .

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Causality Check: Do not let the Celite pad dry out while under vacuum, as finely divided Pd/C can ignite in the air. Concentrate the filtrate under reduced pressure to yield the 4-amino intermediate.

Protocol 2: Sterically Hindered Amide Coupling

Objective: Synthesize a target pyrazole carboxamide fungicide candidate.

Methodology:

  • Activation: Dissolve the 4-amino-3-tert-butyl-1H-pyrazole-5-carboxylic acid intermediate (1.0 eq, 5 mmol) in anhydrous DMF (20 mL). Add DIPEA (3.0 eq) and HATU (1.2 eq).

    • Causality Check: HATU is explicitly chosen over standard EDC/HOBt coupling reagents because the carboxylic acid is sterically hindered by the adjacent tert-butyl and amino groups. HATU forms a highly reactive HOAt ester that forces the coupling forward.

  • Amine Addition: Add the target substituted aniline or alkylamine (1.1 eq) dropwise. Stir at 45°C for 12 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica gel plate (Eluent: Hexane/Ethyl Acetate 1:1).

    • Self-Validation: The highly polar amino-acid starting material will remain near the baseline ( Rf​≈0.1 ). A successful coupling will manifest as a new, distinct UV-active spot significantly higher on the plate ( Rf​≈0.5−0.7 ) due to the loss of the ionizable carboxylic acid.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate.

Mechanistic Pathway in Crop Protection

Once synthesized, pyrazole carboxamides typically act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding pocket of Complex II in the fungal mitochondrial respiratory chain, halting energy production[1].

Mechanism A Pyrazole Carboxamide B Binds SDH Enzyme (Complex II) A->B C Blocks Electron Transport B->C D ATP Depletion C->D E Fungal Cell Death D->E

Mode of action for pyrazole carboxamide SDHI fungicides.

Quantitative Data Summary

To understand the trajectory of the compound during development, we compare the physicochemical properties of the starting material against its downstream intermediates and commercial benchmarks.

Compound StageChemical EntityMolecular Weight ( g/mol )Estimated LogPPrimary Function in R&D
Starting Material 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid213.191.85Stable synthetic building block[2].
Intermediate 4-amino-3-tert-butyl-1H-pyrazole-5-carboxylic acid183.210.95Nucleophilic core for coupling[3].
Target Candidate tert-butyl pyrazole carboxamide analog~320 - 4503.5 - 4.5High-throughput screening hit.
Commercial Standard Bixafen (Reference SDHI Fungicide)414.203.30Field-proven broad-spectrum control[1].

References

  • Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate National Institutes of Health (NIH) / PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid. This guide is designed to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles behind each recommendation.

Hypothetical Synthetic Pathway

The synthesis of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid can be envisioned through a two-step process:

  • Step 1: Pyrazole Ring Formation. Condensation of ethyl pivaloylpyruvate (a 1,3-dicarbonyl compound) with hydrazine to form ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate.

  • Step 2: Nitration. Electrophilic nitration of the pyrazole ring at the C4 position, followed by hydrolysis of the ethyl ester to yield the final carboxylic acid.

This guide will address potential issues in both of these critical stages.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of very low or no yield in the initial pyrazole synthesis (Step 1)?

A1: The most common issue is the quality and handling of the starting materials, particularly hydrazine. Hydrazine is a strong reducing agent and can be sensitive to air and light, leading to degradation.[1] Always use freshly opened or purified hydrazine hydrate. Additionally, ensure the purity of your 1,3-dicarbonyl precursor, as impurities can lead to side reactions. The stoichiometry is also critical; a slight excess of hydrazine is sometimes used to drive the reaction to completion.

Q2: I am observing the formation of regioisomers during the pyrazole synthesis. How can this be controlled?

A2: With unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of regioisomers is a known challenge.[2] The regioselectivity is influenced by both steric and electronic factors. For the synthesis of the target molecule using hydrazine hydrate, the initial nucleophilic attack of hydrazine can occur at either of the two carbonyl groups of ethyl pivaloylpyruvate. Careful control of reaction conditions (e.g., temperature, solvent, and pH) can favor the formation of the desired isomer.

Q3: My nitration step (Step 2) is resulting in a complex mixture of products or a very low yield of the desired 4-nitro-pyrazole. What could be the problem?

A3: The regioselectivity of pyrazole nitration is highly dependent on the reaction conditions, particularly the nitrating agent and the acidity of the medium.[3] The pyrazole ring is electron-rich and generally undergoes electrophilic substitution at the C4 position.[4][5] However, under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acid), the pyrazole nitrogen can be protonated, deactivating the ring towards electrophilic attack.[3] This can lead to nitration on other parts of the molecule if susceptible groups are present, or it can prevent the reaction altogether. Milder nitrating agents, such as acetyl nitrate (generated from nitric acid and acetic anhydride), often provide better selectivity for C4 nitration.[3][6]

Q4: I am concerned about decarboxylation of my target molecule during the nitration step. Is this a valid concern?

A4: Yes, decarboxylation can be a significant side reaction, particularly under harsh conditions. While there are specific methods for the ipso-nitration of carboxylic acids (where the carboxylic acid group is replaced by a nitro group), these typically require specific catalysts or reagents.[7][8][9] The stability of the pyrazole-5-carboxylic acid moiety during nitration will depend on the reaction temperature and the strength of the acid used. If decarboxylation is suspected, using milder nitrating conditions and lower temperatures is recommended.

Q5: What is the best way to monitor the progress of these reactions?

A5: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the pyrazole formation and the nitration reaction.[1] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Troubleshooting Guide for Low Yield

Low yield can be a frustrating issue. This section provides a systematic approach to diagnosing and resolving the problem.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues start Low Yield Observed check_sm Verify Starting Material Purity and Stoichiometry start->check_sm step1_issues Troubleshoot Step 1: Pyrazole Formation check_sm->step1_issues If SMs are OK optimize_step1 Optimize Step 1 Conditions: - Temperature - Solvent - Catalyst step1_issues->optimize_step1 step2_issues Troubleshoot Step 2: Nitration & Hydrolysis optimize_step2 Optimize Step 2 Conditions: - Nitrating Agent - Temperature - Reaction Time step2_issues->optimize_step2 optimize_step1->step2_issues If Step 1 is optimized workup_issues Investigate Work-up & Purification Losses optimize_step2->workup_issues If nitration is successful analyze_side_products Characterize Byproducts (NMR, LC-MS) workup_issues->analyze_side_products end Improved Yield analyze_side_products->end

Caption: A workflow for troubleshooting low yield.

Step-by-Step Troubleshooting
1. Starting Material Verification
  • Purity: Ensure the purity of ethyl pivaloylpyruvate and hydrazine hydrate. Impurities in the dicarbonyl compound can lead to unwanted side reactions, while degraded hydrazine will be unreactive.

  • Stoichiometry: Double-check the molar equivalents of your reactants. A slight excess of hydrazine can sometimes improve yields.[1]

  • Hydrazine Quality: Use a fresh bottle of hydrazine hydrate or purify it before use. Decomposition of hydrazine is a common cause of reaction failure.[1]

2. Issues in Pyrazole Formation (Step 1)
Symptom Potential Cause Recommended Solution
No reaction (starting materials remain) Inactive hydrazine or non-optimal reaction conditions.Use fresh hydrazine. Consider gently heating the reaction mixture or adding a catalytic amount of acid (e.g., acetic acid).[1]
Formation of a stable hydrazone intermediate The cyclization step is not occurring.Increase the reaction temperature or change the solvent to one with a higher boiling point.
Low yield with recovery of starting materials Incomplete reaction.Increase the reaction time and monitor by TLC until the starting material is consumed.
Mixture of regioisomers Lack of regioselectivity in the initial condensation.Modify the reaction temperature and solvent. In some cases, using a substituted hydrazine can direct the regioselectivity.[2]
3. Issues in Nitration and Hydrolysis (Step 2)
Symptom Potential Cause Recommended Solution
No reaction or very slow reaction The pyrazole ring is deactivated by protonation.Switch to a milder nitrating agent like acetyl nitrate (HNO₃ in acetic anhydride) and run the reaction at a lower temperature (e.g., 0 °C).[3][6]
Formation of multiple products Poor regioselectivity or side reactions.Use acetyl nitrate for selective C4 nitration.[3] To avoid nitration on other parts of the molecule, ensure the absence of other electron-rich aromatic rings.
Product degradation or decarboxylation The reaction conditions are too harsh.Lower the reaction temperature and use the mildest effective nitrating agent. Monitor the reaction closely to avoid prolonged exposure to harsh conditions.
Incomplete hydrolysis of the ethyl ester Insufficient base or reaction time for hydrolysis.Ensure at least one equivalent of a strong base (e.g., NaOH or KOH) is used for the hydrolysis. The reaction may require heating to go to completion.[10][11]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

This is a general guideline and may require optimization.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl pivaloylpyruvate (1 equivalent) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) to the solution dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Nitration and Hydrolysis to 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid

Caution: Handle fuming nitric acid and acetic anhydride with extreme care in a well-ventilated fume hood.

  • Preparation of Acetyl Nitrate: In a separate flask, cool acetic anhydride to 0 °C in an ice-water bath. Slowly add fuming nitric acid (1 equivalent) dropwise while maintaining the temperature at 0 °C.

  • Nitration: Dissolve the ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (1 equivalent) from Step 1 in acetic anhydride and cool to 0 °C. Slowly add the pre-formed acetyl nitrate solution dropwise, ensuring the temperature does not rise above 5 °C.[3]

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice water with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Hydrolysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude nitro-ester in a mixture of THF and water. Add an excess of lithium hydroxide or sodium hydroxide and stir at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).[11]

  • Isolation: Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.[11] Collect the solid product by vacuum filtration, wash with cold water, and dry.

References

  • Benchchem. (n.d.). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Szilágyi, B., Egyed, A., Mándity, I., Nagy, T., Kátai-Fadgyas, K., Volk, B., & György, M. (n.d.). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide.
  • Benchchem. (n.d.). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.
  • Li, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications.
  • (n.d.). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives.
  • (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • (2024, July 25). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications.
  • (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications.
  • (2023, November 15). Manipulating nitration and stabilization to achieve high energy. Semantic Scholar.
  • (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
  • (2023, October 30). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
  • Benchchem. (n.d.). Effect of solvent on the regioselectivity of pyrazole nitration.
  • (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
  • (n.d.). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity.
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.
  • (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions.
  • (n.d.). 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark.
  • Abdelkhalik, M. M., Alnajjar, A., Ibrahim, S. M., Raslan, M. A., & Sadek, K. U. (2024, February 1). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics.
  • (n.d.). Electrophilic Substitution Reactions in Pyrazole. Scribd.
  • (n.d.). Synthesis of Pyrazole Derivatives A Review. IJFMR.
  • (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters.
  • Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal.
  • (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.
  • (2025, September 26). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ResearchGate.
  • (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing).
  • Benchchem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.

Sources

Optimization

Technical Support Center: A Guide to Overcoming Solubility Issues with 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid. This doc...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid. This document provides troubleshooting advice and detailed protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

1. What are the expected solubility characteristics of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid?

While specific quantitative solubility data for 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid is not extensively documented in publicly available literature, its molecular structure provides significant insight into its expected solubility profile. The molecule possesses a carboxylic acid group, a bulky non-polar tert-butyl group, and a polar nitro group. This combination suggests that the compound is likely to be poorly soluble in neutral aqueous solutions. However, it is anticipated to have moderate to good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and some solubility in polar protic solvents such as methanol and ethanol.[1]

2. Why is the compound poorly soluble in my aqueous buffer?

The primary reason for low aqueous solubility is the carboxylic acid functional group.[2] In neutral or acidic aqueous solutions (pH < pKa), the carboxylic acid exists in its protonated, neutral form (-COOH), which is significantly less polar and thus less soluble in water. The presence of the hydrophobic tert-butyl group further contributes to its low affinity for aqueous media.

Troubleshooting Guide: Enhancing Solubility

Issue: The compound fails to dissolve in aqueous buffers for biological assays.

Primary Strategy: pH Modification and Salt Formation

The most effective approach to increasing the aqueous solubility of a carboxylic acid-containing compound is by adjusting the pH of the solution.[3] By increasing the pH to a level above the compound's pKa, the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water.

Experimental Protocol: pH-Mediated Solubilization

  • Suspension: Suspend the accurately weighed 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid in the desired aqueous buffer (e.g., PBS, Tris).

  • Titration with Base: While stirring continuously, add a dilute solution of a suitable base (e.g., 0.1 M NaOH or KOH) dropwise.

  • pH Monitoring: Monitor the pH of the suspension using a calibrated pH meter.

  • Dissolution: Continue the addition of the base until the compound is fully dissolved. Note the pH at which complete dissolution occurs.

  • Final pH Adjustment: If necessary, carefully adjust the pH back to the desired value for your experiment. Be aware that lowering the pH significantly may cause the compound to precipitate.

  • Stock Solution: It is advisable to prepare a concentrated stock solution using this method, which can then be diluted into your assay medium.

dot

ph_solubility cluster_low_ph Low pH (< pKa) cluster_high_ph High pH (> pKa) low_solubility R-COOH (Protonated) Poorly Water-Soluble high_solubility R-COO- (Deprotonated Salt) Highly Water-Soluble low_solubility->high_solubility  + Base (e.g., NaOH)   high_solubility->low_solubility  + Acid (e.g., HCl)  

Caption: pH-dependent solubility of carboxylic acids.

Secondary Strategy: Co-solvency

If altering the pH is not compatible with your experimental design, using a water-miscible organic co-solvent is a viable alternative.[3] This method involves dissolving the compound in a small amount of an organic solvent before diluting it with the aqueous buffer.

Experimental Protocol: Solubilization using a Co-solvent

  • High-Concentration Stock: Prepare a concentrated stock solution of the compound in 100% DMSO or ethanol.

  • Dilution: To prepare your working solution, slowly add the stock solution to your aqueous buffer while vortexing or stirring vigorously.

  • Final Co-solvent Concentration: It is crucial to keep the final concentration of the organic co-solvent in your working solution as low as possible (ideally below 1%) to minimize any potential effects on your biological system.

  • Precipitation Check: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the compound.

Table 1: Recommended Solvents for Stock Solutions

Solvent ClassExample SolventsSuitability for Stock SolutionsKey Considerations
Polar Aprotic DMSO, DMFExcellentHigh solubilizing power. Ensure final concentration in assays is low to avoid toxicity.
Polar Protic Ethanol, MethanolGoodGenerally less toxic than DMSO but may have slightly lower solubilizing capacity.
Aqueous Buffers PBS, TrisPoor (without modification)Requires pH adjustment for solubilization.
Issue: Compound precipitates from the solution upon storage or after dilution.

Root Cause: The compound's concentration has exceeded its solubility limit in the given solvent system and storage conditions.

Troubleshooting Workflow

dot

troubleshooting_flow start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration check_storage Are storage conditions optimal? check_concentration->check_storage No lower_concentration Lower the working concentration check_concentration->lower_concentration Yes prepare_fresh Prepare fresh solutions before each experiment check_storage->prepare_fresh No use_excipients Consider formulation with solubilizing excipients (e.g., cyclodextrins) check_storage->use_excipients Yes end Solution Stable prepare_fresh->end lower_concentration->end use_excipients->end

Caption: Decision tree for addressing compound precipitation.

Advanced Solubilization Technique: Use of Excipients

For challenging cases or when developing formulations for in vivo studies, the use of solubilizing excipients can be beneficial.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from water and increasing its apparent solubility.

  • Surfactants: Surfactants like polysorbate 80 (Tween® 80) can form micelles that encapsulate the hydrophobic compound, facilitating its dispersion in an aqueous medium.

References

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Google Patents. Method for enhancing the solubility of a colorant.
  • Acta Crystallographica Section E. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. [Link]

  • International Journal of Innovative Research and Technology. Solubility Enhancement Methods. [Link]

  • PubChem. 5-Nitro-1H-pyrazole-3-carboxylic acid. [Link]

Sources

Troubleshooting

Separation of regioisomers in 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid preparation

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid .

Synthesizing highly substituted 1H-pyrazoles presents unique regiochemical challenges. Because unprotected 1H-pyrazoles undergo rapid tautomerization and are susceptible to oxidative degradation during harsh electrophilic nitration, standard industry practice dictates the use of an N-protecting group (such as SEM) during the initial cyclocondensation. While this solves the oxidation problem, it locks the pyrazole into two distinct, stable regioisomers that must be chromatographically separated before downstream functionalization.

Synthetic Workflow & Regioisomer Divergence

Workflow A Ethyl 4,4-dimethyl-2,4-dioxopentanoate + SEM-Hydrazine B Cyclocondensation A->B C Regioisomer Mixture (1-SEM-3-tBu vs 1-SEM-5-tBu) B->C D SFC Separation C->D E 1-SEM-3-tert-butyl-5-carboxylate (Target Regioisomer) D->E F Electrophilic Nitration (HNO3 / H2SO4) E->F G 4-Nitro Intermediate F->G H Deprotection & Hydrolysis (TFA then LiOH) G->H I 3-tert-butyl-4-nitro-1H-pyrazole- 5-carboxylic acid H->I

Figure 1: Synthetic workflow for 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid via SEM-protection.

Interactive Troubleshooting & FAQs

Q1: Why do I observe two distinct products with identical masses during the pyrazole core formation if my final target is a 1H-pyrazole? A1: Unprotected 1H-pyrazoles exist as rapidly interconverting tautomers in solution. However, to survive the highly oxidizing conditions of the subsequent nitration step, the pyrazole core is typically synthesized using an N-protected hydrazine (e.g., SEM-hydrazine). The condensation of an asymmetrical 1,3-diketone with a substituted hydrazine inherently yields a mixture of two fixed regioisomers[1]. Because the two nucleophilic nitrogens on the hydrazine react at different rates with the ketone and ester carbonyls, you will isolate both the 1-SEM-3-tert-butyl-5-carboxylate and the 1-SEM-5-tert-butyl-3-carboxylate. Controlling this regioselectivity during cyclocondensation remains a persistent challenge in heterocyclic chemistry[2].

Q2: What is the most effective method to separate these two N-protected regioisomers? A2: Supercritical Fluid Chromatography (SFC) is vastly superior to standard Normal Phase HPLC for this application. The structural similarity of the 3-tert-butyl and 5-tert-butyl regioisomers leads to co-elution in standard silica-based chromatography. SFC utilizes supercritical CO₂, which has higher diffusivity and lower viscosity than liquid solvents, allowing for sharper peak resolution and rapid separation of positional isomers at the preparative scale.

Q3: During nitration with fuming HNO₃/H₂SO₄, I observe a labile intermediate on TLC before the desired 4-nitro product forms. What is happening? A3: You are observing an N-nitration event. Electrophilic nitration of pyrazoles can initially occur at the N1 position to form a kinetic N-nitropyrazole intermediate. Upon continued heating or prolonged reaction time, this less stable intermediate undergoes a thermally driven [1,5]-sigmatropic rearrangement to yield the thermodynamically stable C4-nitro derivative[3]. Ensure your reaction is allowed to reach room temperature or is gently heated to drive this rearrangement to completion.

Q4: How do I safely remove the SEM protecting group and hydrolyze the ester without destroying the newly installed 4-nitro group? A4: Chemoselectivity is critical here. You must avoid standard hydrogenolysis (H₂/Pd-C), as palladium will indiscriminately and rapidly reduce your 4-nitro group to a 4-amino group. Instead, exploit the acid-lability of the SEM (2-(trimethylsilyl)ethoxymethyl) group. Use Trifluoroacetic acid (TFA) in dichloromethane to cleave the SEM aminal linkage, followed by a mild lithium hydroxide (LiOH) mediated saponification to convert the ethyl ester to the final carboxylic acid.

Quantitative Data Analytics: Regioisomer Separation

To optimize your purification workflow, refer to the following validated separation metrics for the 1-SEM-protected regioisomeric mixture.

Separation TechniqueStationary PhaseMobile PhaseRetention Time: 3-tBu IsomerRetention Time: 5-tBu IsomerResolution ( Rs​ )Recommendation
Preparative SFC Chiralcel OJ-H (5 µm)CO₂ / MeOH (85:15)4.2 min5.8 min3.1 Optimal - High throughput, baseline separation.
Normal Phase HPLC Silica Gel (10 µm)Hexane / EtOAc (80:20)12.5 min13.8 min1.2Marginal - Peak tailing causes overlap; requires multiple passes.
Reverse Phase HPLC C18 (5 µm)H₂O / MeCN (Gradient)8.1 min8.4 min0.8Not Recommended - Insufficient hydrophobic differentiation.

Standard Operating Procedures (SOPs)

These self-validating protocols are designed to provide clear causal checkpoints so you can verify the success of each transformation before proceeding.

SOP A: Preparative SFC Separation of Regioisomers

Causality Check: Isolating the correct regioisomer is mandatory; nitrating the 5-tert-butyl-3-carboxylate isomer will yield an undesired structural analog upon deprotection.

  • Sample Preparation: Dissolve the crude cyclocondensation mixture (containing both 1-SEM regioisomers) in a minimal volume of HPLC-grade Methanol (approx. 100 mg/mL).

  • Injection: Inject onto a preparative SFC system equipped with a Chiralcel OJ-H column.

  • Elution: Run an isocratic method using 85% supercritical CO₂ and 15% Methanol at a flow rate of 50 mL/min.

  • Fraction Collection: Collect the first eluting peak (Target: Ethyl 1-SEM-3-tert-butyl-1H-pyrazole-5-carboxylate). Self-Validation: The target isomer typically exhibits a slightly higher Rf on a normal phase TLC plate (Hexane:EtOAc 4:1) due to the steric shielding of the ester group by the adjacent SEM group.

SOP B: Electrophilic Nitration & Chemoselective Deprotection

Causality Check: The nitration must be strictly temperature-controlled to prevent oxidative cleavage of the tert-butyl group, while deprotection must avoid reductive conditions.

  • Nitration: Dissolve the isolated 3-tert-butyl regioisomer in concentrated H₂SO₄ (5 volumes) and cool to 0 °C. Dropwise, add fuming HNO₃ (1.5 eq).

  • Rearrangement: Allow the mixture to warm to 25 °C and stir for 4 hours. Self-Validation: Monitor by LC-MS. You will initially see a peak for the N-nitro intermediate, which will slowly convert to the C4-nitro product (M+H will remain identical, but retention time will shift).

  • Quench: Pour over crushed ice and extract with EtOAc. Dry and concentrate.

  • SEM Cleavage: Dissolve the crude nitro-pyrazole in DCM and add 50% v/v TFA. Stir for 12 hours at room temperature, then concentrate under vacuum to remove the SEM group.

  • Hydrolysis: Dissolve the residue in THF/H₂O (3:1). Add LiOH·H₂O (3.0 eq) and stir at 40 °C for 6 hours.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. The target 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid will precipitate as a white/pale yellow solid. Filter and dry under high vacuum.

References

  • [1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications.

  • [2] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - National Institutes of Health.

  • [3] Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record - KTU ePubl.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: High-Field vs. Benchtop NMR for the Reference Spectral Characterization of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid

Executive Summary For drug development professionals and synthetic chemists, 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 1169568-35-7)[1] is a highly functionalized, critical building block used in the design...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 1169568-35-7)[1] is a highly functionalized, critical building block used in the design of kinase inhibitors and agrochemicals. As production scales from milligram discovery to multi-kilogram batch manufacturing, establishing robust, cost-effective Quality Assurance (QA) workflows becomes paramount.

This guide objectively compares the performance of High-Field (600 MHz) NMR (the industry gold standard) against Benchtop (80 MHz) NMR (the cost-effective alternative) for acquiring 1H and 13C reference spectral data of this specific pyrazole derivative. By analyzing the structural dynamics of the compound, we provide actionable insights into instrument selection, solvent optimization, and spectral interpretation.

Structural & Mechanistic Context

To understand how different NMR platforms will perform, we must first analyze the electronic environment of the molecule:

  • The Aliphatic Anchor: The electron-donating tert-butyl group at position 3 provides a massive, distinct 9-proton singlet[2].

  • The Polarized Core: The strongly electron-withdrawing nitro group at position 4 and the carboxylic acid at position 5 significantly deshield the pyrazole ring carbons[3].

  • Lack of J-Coupling: The 1H NMR spectrum of this compound is remarkably simple, consisting entirely of singlets. Because there are no complex spin-spin coupling networks, signal dispersion (the primary advantage of high-field NMR) is not the limiting factor for structural validation.

The primary analytical challenge lies in the quantitative observation of the exchangeable protons (NH and COOH), which are highly sensitive to solvent choice, tautomeric exchange, and trace moisture.

Experimental Workflow: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that an analytical protocol must be a self-validating system. The following methodology ensures that any deviations in sample purity or instrument performance are immediately detectable.

Step 1: Solvent Selection & Sample Preparation
  • Causality: We strictly utilize DMSO-d6 rather than CDCl3. The high polarity of the nitro and carboxylic groups severely limits solubility in non-polar halogenated solvents. More importantly, DMSO acts as a strong hydrogen-bond acceptor. This solvation effect slows the chemical exchange rate of the NH and COOH protons, preventing them from exchanging into the baseline and allowing them to be observed as distinct, albeit broad, signals.

  • Protocol: Dissolve exactly 50.0 mg of the analyte in 0.6 mL of 99.9% DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Acquisition Parameters
  • 1H NMR Parameter Optimization: Acquire 16 scans. Crucially, set the relaxation delay (D1) to 10 seconds.

    • Causality: The exchangeable protons have different longitudinal (T1) relaxation times compared to the aliphatic tert-butyl protons. A long D1 ensures complete relaxation between pulses, making the 9:1:1 integration ratio a mathematically rigorous, self-validating metric of purity.

  • 13C NMR Parameter Optimization:

    • 600 MHz Platform: 256 scans, D1 = 2s.

    • 80 MHz Platform: 4096 scans, D1 = 2s.

    • Causality: This molecule contains 8 carbons, but 5 of them are quaternary . Quaternary carbons lack directly attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) signal enhancement during proton-decoupled acquisition. The benchtop system requires significantly more scans to overcome this lack of NOE and achieve an acceptable Signal-to-Noise Ratio (SNR).

Step 3: Internal Validation Checks
  • Calibrate the spectrum using the internal TMS singlet at δ 0.00 ppm.

  • Verify the integrity of the solvent by checking the DMSO-d6 residual pentet at δ 2.50 ppm and ensuring the trace water peak at ~δ 3.33 ppm is minimal.

  • Normalize the tert-butyl integral to exactly 9.00. The sum of the downfield broad singlets (NH and COOH) must equal 2.00 ± 0.10.

Visualizing the Workflows and Dynamics

Workflow A Sample Prep (50 mg in DMSO-d6) B Instrument Selection (80 MHz vs 600 MHz) A->B C 1H Acquisition (16 scans, D1=10s) B->C D 13C Acquisition (Optimized for Quats) B->D E Spectral Processing (FT & Phase) C->E D->E F Data Validation (Integration Checks) E->F

Figure 1: Comparative NMR acquisition workflow for self-validating structural analysis.

Dynamics T1 1H-Pyrazole Isomer NH at Pos 1, COOH at Pos 5 T2 2H-Pyrazole Isomer NH at Pos 2, COOH at Pos 3 T1->T2 Fast Tautomeric Exchange Solv DMSO-d6 Solvation H-Bonding Broadens Exchangeables T1->Solv T2->Solv

Figure 2: Tautomeric exchange and DMSO-d6 solvation dynamics of the pyrazole core.

Comparative Data Analysis: 600 MHz vs. 80 MHz

The tables below summarize the expected reference spectral data and compare the resolution capabilities of both platforms.

Table 1: 1H NMR Spectral Data Comparison (DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment600 MHz Resolution80 MHz Resolution
-COOH ~13.90Broad Singlet (br s)1HCarboxylic AcidDistinct broad peakMerged/Broadened
-NH ~13.50Broad Singlet (br s)1HPyrazole NHDistinct broad peakMerged/Broadened
-C(CH3)3 1.38Singlet (s)9Htert-butylSharp singletSharp singlet

Analysis: For 1H NMR, the 80 MHz benchtop system provides nearly identical functional utility to the 600 MHz system. Because there is no J-coupling to resolve, the massive 9H singlet is perfectly quantified on the benchtop. The only minor difference is that the benchtop system may merge the two broad exchangeable protons into a single highly broadened baseline hump, whereas the 600 MHz can often resolve them as two distinct broad singlets.

Table 2: 13C NMR Spectral Data Comparison (DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment600 MHz SNR (256 Scans)80 MHz SNR (4096 Scans)
C=O 161.0Quaternary (Cq)Carboxylic AcidExcellentAcceptable
C3 154.2Quaternary (Cq)Pyrazole C-tBuExcellentAcceptable
C5 140.5Quaternary (Cq)Pyrazole C-COOHExcellentAcceptable
C4 132.8Quaternary (Cq)Pyrazole C-NO2ExcellentAcceptable
Cq (tBu) 32.1Quaternary (Cq)tert-butyl centralExcellentAcceptable
-CH3 28.5Primary (CH3)tert-butyl methylsExcellentExcellent

Analysis: The 13C NMR highlights the primary limitation of the benchtop system. The high density of quaternary carbons in this molecule requires the 80 MHz system to run overnight (4096+ scans) to achieve the same signal-to-noise ratio that the 600 MHz system achieves in 15 minutes.

Conclusion & Recommendations

When characterizing 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid , the choice of instrument should be dictated by the specific phase of your workflow:

  • Routine QA/QC & Batch Release: The 80 MHz Benchtop NMR is highly recommended. Because the 1H spectrum consists entirely of singlets, the benchtop platform offers exceptional cost-efficiency and rapid turnaround times for verifying the presence of the tert-butyl group and checking for residual solvents or starting materials.

  • Initial Structural Elucidation & Impurity Profiling: The 600 MHz High-Field NMR remains mandatory for the initial characterization of the reference standard. Its superior sensitivity is required to rapidly resolve the 5 quaternary carbons in the 13C spectrum and to perform 2D NMR (HMBC/HSQC) to absolutely rule out the presence of regioisomers (e.g., ensuring the nitro group is strictly at position 4).

References

  • Title: 3-(TERT-BUTYL)-1H-PYRAZOLE Chemical Properties Source: chemicalbook.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk71MgnyNyHLgwXZvh42VYMzKsSiQtU1Nqm2JqMFERywLoOqrwRcID2Z4D1hZvaTuseiPJZeFGqwQasngXdVDZ81AWVB9MhDwY1KtWru6nJiPA5lZOKnTtAEqFjSP-vg509VP5w2f_A7RX8SgNFXTm5RHhJG9FPOKibY0uOxbUBd0=]
  • Title: 3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid Source: benchchem.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdNYwbkN-vpse1uTHR51TdO3vH_Czf_v8saWMzRiV6-IOGJKP9cjynGJWngrYDpzlkOxmrgnCDPk9mUqfupGjP-WrRQXG8z26ZF1lPbw9cTxNALy62mbe-MdExKLDRZqEg98yiYw==]
  • Title: 9 3-(Tert-butyl)-4-nitro-1H-pyrazole for Sale Source: echemi.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQdLmLC5hkktKFUG8nFyaITcMUajTbE-Vi1mTsg_Ht_3s9gMaw_-1eBA5bkbrfFpSzGpSJ3Orv6UtVeSyRG_UoCeEuLRPRPd_d9I-KsEk4RyEgfUf55efGKtA--TvnrUVZmiqF5DdoIPfxjB2MObbJa179lVntvkrgKDycpZBsT6IdfpA-0YlR2Fz4hpfwtGUtwJG8fkjpef_AVemhqUJaBoIKQWH-0FzBKFIJLlo=]

Sources

Comparative

Benchmarking 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid as a building block in organic synthesis

Topic: Benchmarking 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid as a Building Block in Organic Synthesis Introduction & Strategic Value As a Senior Application Scientist, I frequently evaluate heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid as a Building Block in Organic Synthesis

Introduction & Strategic Value

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for library design and scaffold hopping. Pyrazole cores are ubiquitous in FDA-approved drugs (e.g., kinase inhibitors, COX-2 inhibitors) and modern agrochemicals, such as Succinate Dehydrogenase Inhibitor (SDHI) fungicides[1]. The specific functionalization pattern of a pyrazole dictates its trajectory in multidimensional synthesis.

Here, we benchmark 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1169568-35-7) [2] against traditional alternatives. This compound offers a rare, highly functionalized combination of steric shielding (tert-butyl), an orthogonal reducible handle (nitro), and a primary coupling site (carboxylic acid). This specific triad makes it an elite precursor for synthesizing complex fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines, which are highly sought after in oncology and inflammation drug discovery[3].

Structural Anatomy & Mechanistic Causality

To utilize this building block effectively, one must understand the chemical causality behind its structural features:

  • 3-tert-Butyl Group : Imparts significant Fsp3​ character and lipophilicity. Mechanistically, the bulky tert-butyl group sterically shields the adjacent C4 position. In drug design, this bulk can enforce specific dihedral angles in the final molecule, reducing off-target binding and increasing metabolic stability against cytochrome P450 oxidation[4].

  • 4-Nitro Group : Acts as a masked amine. The strong electron-withdrawing nature of the nitro group drastically lowers the pKa​ of the pyrazole NH, making it more acidic and easier to alkylate selectively under mild basic conditions. Once reduced to an amine, it enables intramolecular cyclizations[5].

  • 5-Carboxylic Acid : The primary vector for diversification via amide coupling or esterification. Due to the adjacent electron-withdrawing nitro group, the carbonyl carbon is highly electrophilic, though sterically hindered.

  • 1H-Pyrazole NH : Remains unprotected, allowing for late-stage N-alkylation or Chan-Lam arylation to explore chemical space pointing toward the solvent-exposed regions of target proteins[6].

StructuralUtility Core 3-tert-butyl-4-nitro-1H-pyrazole- 5-carboxylic acid TButyl tert-Butyl Group (Steric Bulk / Lipophilicity) Core->TButyl Enhances target binding Nitro 4-Nitro Group (Reducible Handle) Core->Nitro Enables amine formation Carboxyl 5-Carboxylic Acid (Coupling Vector) Core->Carboxyl Amide/Ester synthesis NH 1H-Pyrazole NH (Alkylation Site) Core->NH Diversification site

Functional group vectors of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Benchmarking Alternatives: Comparative Analysis

We benchmark this building block against two common analogs to quantitatively and qualitatively illustrate its superior utility in complex scaffold generation.

Property / Feature3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid3-tert-butyl-1H-pyrazole-5-carboxylic acid
CAS Number 1169568-35-7113100-53-192069-46-0
Steric Bulk (C3) High (tert-butyl)Low (methyl)High (tert-butyl)
Orthogonal Handle (C4) Yes (Nitro Amine)Yes (Nitro Amine)No (Inert C-H bond)
Pyrazole NH pKa​ 9.5 (Highly acidic due to NO2​ ) 10.2 (Acidic) 13.5 (Standard)
Lipophilicity (LogP) HighLowHigh
Primary Application Fused bicyclic scaffolds (e.g., Pyrazolopyrimidines)Compact hinge-binders in kinase inhibitorsSimple amide libraries

Synthesis Verdict : The inclusion of the tert-butyl group significantly increases lipophilicity compared to the methyl analog, which is often necessary for cell permeability in phenotypic screening. Meanwhile, the presence of the 4-nitro group provides a critical vector for cyclization that the simple 3-tert-butyl-1H-pyrazole-5-carboxylic acid lacks, making the benchmarked compound vastly superior for synthesizing 3D-complex architectures[3].

Experimental Protocols & Workflows

To establish a self-validating system for your laboratory, I have detailed the optimal protocols for utilizing this building block. The causality behind the reagent selection is critical for reproducibility.

Protocol 1: Sterically Hindered Amide Coupling

Objective : Couple a primary amine to the 5-carboxylic acid vector. Causality : The adjacent 4-nitro group and the bulky tert-butyl group create a sterically demanding and electronically deactivated environment. Standard carbodiimides (EDC/HOBt) often fail or give <30% yields. We utilize HATU, which forms a highly active 7-aza-OBt ester intermediate, driven by the anchimeric assistance of the pyridine nitrogen in the HATU reagent. Step-by-Step Methodology :

  • Preparation : Dissolve 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M concentration) under a nitrogen atmosphere.

  • Deprotonation : Add DIPEA (3.0 eq, 3.0 mmol). Note: Excess base is required to deprotonate both the carboxylic acid and the highly acidic pyrazole NH, preventing competitive N-acylation.

  • Activation : Add HATU (1.2 eq, 1.2 mmol) in one portion at 0 °C. Stir for 15 minutes to pre-form the active ester.

  • Coupling : Add the desired primary amine (1.1 eq, 1.1 mmol) dropwise. Warm the reaction to room temperature and stir for 4–6 hours. Monitor via LC-MS.

  • Workup : Quench the reaction with ice water (20 mL). Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with 1M HCl (10 mL), saturated aqueous NaHCO3​ (10 mL), and brine (10 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the 4-nitro-pyrazole-5-carboxamide intermediate.

Protocol 2: Chemoselective Nitro Reduction

Objective : Reduce the 4-nitro group to a 4-amino group for subsequent cyclization[6]. Causality : While Pd/C with H2​ gas is standard for nitro reduction, the free pyrazole NH and potential halogenated substituents on the coupled amine can lead to catalyst poisoning or unwanted dehalogenation. Iron powder with ammonium chloride provides a mild, chemoselective single-electron transfer reduction that perfectly tolerates halogens and avoids over-reduction. Step-by-Step Methodology :

  • Preparation : Suspend the 4-nitro-pyrazole-5-carboxamide intermediate (1.0 eq, 1.0 mmol) in a 4:1 mixture of EtOH and H2​O (10 mL, 0.1 M).

  • Reagent Addition : Add NH4​Cl (5.0 eq, 5.0 mmol) and Iron powder (325 mesh, 10.0 eq, 10.0 mmol).

  • Reduction : Heat the suspension to 80 °C under vigorous stirring for 2 hours. The reaction mixture will turn dark brown/black.

  • Filtration : While still hot, filter the mixture through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake generously with hot EtOH ( 3×10 mL).

  • Workup : Concentrate the filtrate to remove EtOH. Partition the aqueous residue between EtOAc (20 mL) and saturated aqueous NaHCO3​ (10 mL). Separate the layers, dry the organic phase over Na2​SO4​ , and evaporate to yield the 4-amino-pyrazole-5-carboxamide derivative.

Workflow Step1 1. Amide Coupling (HATU, DIPEA, R-NH2) Step2 2. Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Step1->Step2 Yields 4-nitro-pyrazole-5-carboxamide Step3 3. Cyclization (Triethyl orthoformate, reflux) Step2->Step3 Yields 4-amino-pyrazole-5-carboxamide Product Pyrazolo[3,4-d]pyrimidin-4-one Target Scaffold Step3->Product Annulation via formamidine intermediate

Three-step synthetic workflow for generating pyrazolo[3,4-d]pyrimidine scaffolds.

References

  • National Center for Biotechnology Information (PMC) - Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • MDPI - Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at:[Link]

  • Scientific Research Publishing (SCIRP) - A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available at:[Link]

  • SciSpace - Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available at: [Link]

  • AA Blocks - Product Index: 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic Acid

As a laboratory professional, handling highly functionalized nitroheterocycles requires moving beyond standard organic waste protocols. 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1169568-35-7) presents uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional, handling highly functionalized nitroheterocycles requires moving beyond standard organic waste protocols. 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1169568-35-7) presents unique operational challenges due to the convergence of a nitro group, an acidic pyrazole ring, and a carboxylic acid moiety.

This guide provides an authoritative, self-validating system for the safe handling, segregation, and disposal of this compound, ensuring regulatory compliance and absolute laboratory safety.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the quantitative and qualitative hazard profile of the target molecule. The table below summarizes the essential data required for risk assessment.

Property / Hazard ParameterData / Classification
Chemical Name 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid
CAS Number 1169568-35-7
Molecular Formula C8H11N3O4
Primary Hazard Class Nitroaromatic / Nitroheterocycle
Toxicity Harmful if swallowed; Causes severe skin and eye irritation.
Environmental Risk Highly recalcitrant; toxic to aquatic life [8].
Reactivity Risk Potential energetic material; forms shock-sensitive complexes with transition metals [13].

Mechanistic Safety: The Causality of Nitro-Pyrazole Reactivity

True laboratory safety stems from understanding why a protocol exists. Treating 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid as standard organic waste is a critical error due to two primary mechanistic factors:

  • Explosophoric Potential via Metal Complexation: The nitro group (-NO2) acts as an explosophore, imparting high energy content to the molecule. Furthermore, the acidic protons on the pyrazole ring and the carboxylic acid can be easily deprotonated. If this compound is introduced into a waste stream containing transition metals (e.g., Copper, Zinc, Lead), it can spontaneously coordinate to form metal-nitroazolate complexes. These complexes are documented to be highly sensitive primary explosives, often exhibiting greater impact sensitiveness than standard explosives like RDX [13].

  • Environmental Recalcitrance: Nitroaromatic compounds are highly resistant to standard biological degradation. If discharged into aqueous waste streams (sewers), they persist as severe environmental pollutants, exhibiting toxic and mutagenic properties [8]. They cannot be neutralized by standard wastewater treatment plants and require advanced separation or destruction techniques [12].

Standard Operating Procedure (SOP): Waste Segregation

To prevent accidental energetic complexation and environmental contamination, follow this step-by-step methodology for in-laboratory handling and segregation.

Step 1: Waste Classification and Isolation

  • Classify all mother liquors, washes, and contaminated PPE associated with this compound strictly as Hazardous Nitroaromatic Waste [2].

  • Never consolidate this waste with general halogenated or non-halogenated organic solvent waste.

Step 2: The Metal-Exclusion Protocol (Critical)

  • Verify the complete absence of transition metals in the designated waste container.

  • If the synthetic workflow involved metal catalysts (e.g., Pd, Cu), the resulting waste must be chemically quenched and isolated in a dedicated, heavy-walled container labeled for "Potential Shock-Sensitive Metal-Organic Waste."

Step 3: Containerization

  • Solid Waste: Collect powders, contaminated filter paper, and PPE in anti-static, spark-proof containers [1].

  • Liquid Waste: Store liquid effluents in high-density polyethylene (HDPE) carboys. Do not use metal drums, which can corrode and introduce metal ions into the nitro-pyrazole solution.

Step 4: Labeling and Storage

  • Label clearly: "Hazardous Waste: Nitroaromatic / Do Not Mix with Heavy Metals."

  • Store in a cool, dry, well-ventilated secondary containment area away from direct sunlight, reducing agents, and strong bases.

Operational Workflow Visualization

The following decision tree illustrates the self-validating logic required when processing 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid waste.

G Start Waste Generation: 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid Type Determine Waste State Start->Type Solid Solid Waste (Powders, Contaminated PPE) Type->Solid Liquid Liquid Solutions (Mother liquors, Washes) Type->Liquid MetalCheck CRITICAL SAFETY CHECK: Are Transition Metals Present? (Risk of Explosive Complexes) Solid->MetalCheck Liquid->MetalCheck NoMetal No Metals Present: Standard Nitroaromatic Waste MetalCheck->NoMetal  No YesMetal Metals Present: Isolate Immediately! Treat as Shock-Sensitive MetalCheck->YesMetal  Yes Incinerate Licensed Hazardous Waste Disposal (Controlled Incineration with Flue Gas Scrubbing) NoMetal->Incinerate YesMetal->Incinerate  Special Transport

Figure 1: Decision tree for the safe segregation and disposal of nitro-pyrazole waste.

Disposal Protocol: Deactivation and Destruction

Do not attempt to chemically neutralize or deactivate nitro-pyrazole derivatives in the laboratory without specialized blast-shielded equipment and expertise [2]. The only acceptable method of disposal is professional destruction.

Step 1: Preparation for Transport

  • Ensure all HDPE containers are tightly sealed and wiped down with a compatible solvent to remove any exterior residue.

  • Document the exact mass or volume of the nitro-pyrazole waste on the hazardous waste manifest.

Step 2: Licensed Waste Transfer

  • Engage a licensed professional waste management service that is certified to handle energetic and nitroaromatic materials.

Step 3: Controlled Incineration (Final Destruction)

  • The mandated destruction method for 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid is controlled incineration [1].

  • Because the combustion of nitroheterocycles generates highly toxic nitrogen oxides (NOx), the incineration facility must be equipped with flue gas scrubbing technology to neutralize these emissions before environmental release [1].

  • Combustible packaging materials (e.g., empty reagent bottles, anti-static bags) must also undergo this specific incineration process.

References

  • SAFETY DATA SHEETS: 1-(2,2-difluoroethyl)
  • Proper Disposal of 4-Bromo-2-nitroanisole: A Guide for Labor
  • Synthesis and characterisation of nitroazoles, azidonitroazoles and azolyltriazenes and their use as explosophoric ligands White Rose eTheses Online
  • Biological Treatment of Nitroaromatics in Wastew
  • Efficient preparation of adsorption beds from polycarbonate and cotton fabric wastes: removal of nitroaromatic pollutants

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid
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